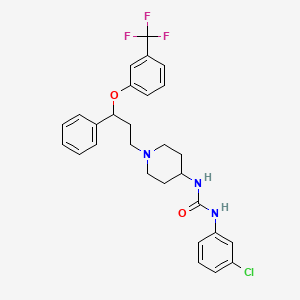
Antibacterial agent 139
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 139 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, making it a valuable asset in the field of medicine. This compound is particularly effective against drug-resistant strains, which are a growing concern in healthcare.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 139 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups to enhance its antibacterial activity. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and solvents to maintain the quality of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 139 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The compound can be reduced to form different derivatives with varying degrees of antibacterial activity.
Substitution: Functional groups on the compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 139 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
The mechanism of action of antibacterial agent 139 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the bacterial cell wall, leading to cell lysis and death. The compound also interferes with bacterial protein synthesis by binding to the ribosomal subunits, preventing the translation of essential proteins.
Vergleich Mit ähnlichen Verbindungen
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis.
Ciprofloxacin: An antibacterial agent that inhibits bacterial DNA gyrase, preventing DNA replication.
Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Uniqueness: Antibacterial agent 139 is unique due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike penicillin, which is primarily effective against Gram-positive bacteria, this compound shows efficacy against both Gram-positive and Gram-negative bacteria. Additionally, its dual mechanism of action, targeting both cell wall synthesis and protein synthesis, makes it a versatile and potent antibacterial agent.
Eigenschaften
Molekularformel |
C28H29ClF3N3O2 |
|---|---|
Molekulargewicht |
532.0 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[1-[3-phenyl-3-[3-(trifluoromethyl)phenoxy]propyl]piperidin-4-yl]urea |
InChI |
InChI=1S/C28H29ClF3N3O2/c29-22-9-5-10-24(19-22)34-27(36)33-23-12-15-35(16-13-23)17-14-26(20-6-2-1-3-7-20)37-25-11-4-8-21(18-25)28(30,31)32/h1-11,18-19,23,26H,12-17H2,(H2,33,34,36) |
InChI-Schlüssel |
RQJAAEPZSOCHRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)CCC(C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















